5,6-diphenyl-1H-pyrimidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H12N2O |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
5,6-diphenyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C16H12N2O/c19-16-17-11-14(12-7-3-1-4-8-12)15(18-16)13-9-5-2-6-10-13/h1-11H,(H,17,18,19) |
InChI Key |
UIQOZVSFTPSBEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=O)N=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 5,6 Diphenyl 1h Pyrimidin 2 One and Structural Analogs
Conventional Synthetic Routes to 1H-Pyrimidin-2-ones
Traditional methods for synthesizing 1H-pyrimidin-2-ones have long relied on the condensation and cyclization of readily available starting materials. These routes are well-established and form the foundation of pyrimidine (B1678525) chemistry.
The multicomponent reaction involving urea (B33335) or its derivatives, an aldehyde, and a ketone component is a classic and widely used method for synthesizing pyrimidinone rings, famously known as the Biginelli reaction. nih.gov In this one-pot synthesis, substituted aldehydes react with ketones and urea, often under acidic conditions, to produce dihydropyrimidinones. nih.govmdpi.com For instance, the condensation of acetophenone (B1666503) derivatives, various aldehydes, and urea can yield 4,6-diarylpyrimidin-2(1H)-ones. researchgate.net Thio-analogs can also be prepared using thiourea (B124793), which undergoes cyclocondensation with chalcones to form dihydropyrimidine-2(1H)-thiones. researchgate.net Guanidine (B92328) is another derivative that reacts with chalcones to produce 2-aminodihydropyrimidines. ijpsonline.com
These reactions typically involve the formation of key intermediates, such as an imine from the aldehyde and urea, followed by the addition of the ketone enolate and subsequent cyclization and dehydration to form the stable pyrimidinone ring. nih.gov
The choice of carbonyl precursors is crucial in determining the substitution pattern of the final pyrimidinone product. For the synthesis of the specific target, 5,6-diphenyl-1H-pyrimidin-2-one, a key precursor is 1,2-diphenylethanone (also known as deoxybenzoin). An efficient one-pot, three-component Biginelli-like reaction has been reported for the synthesis of 4-aryl-5,6-diphenyl-3,4-dihydropyrimidin-2(1H)-one from an aromatic aldehyde, 1,2-diphenylethanone, and urea.
Chalcones (1,3-diaryl-2-propen-1-ones) are α,β-unsaturated ketones that serve as versatile precursors for 4,6-diaryl substituted pyrimidinones (B12756618). semanticscholar.org They are typically synthesized via a Claisen-Schmidt condensation of an acetophenone with a substituted benzaldehyde. ijpsonline.com The resulting chalcone (B49325) then undergoes a cyclocondensation reaction with urea or thiourea in the presence of a base like potassium hydroxide (B78521) to yield the corresponding 4,6-diaryl-pyrimidin-2(1H)-one or its thione analog. semanticscholar.orgfrontiersin.org
Modern and Sustainable Synthetic Strategies
Recent advancements in synthetic chemistry have focused on developing more environmentally friendly and efficient methods. These "green" approaches aim to reduce waste, energy consumption, and the use of hazardous materials.
Performing reactions without a solvent offers significant environmental benefits by reducing volatile organic compound (VOC) emissions and simplifying product purification. Several methods for synthesizing pyrimidinone derivatives under solvent-free conditions have been developed. For example, 4,6-diarylpyrimidin-2(1H)-ones can be synthesized in a one-pot reaction from acetophenone derivatives, aldehydes, and urea using sulfamic acid as a catalyst at 70°C. researchgate.net Another approach uses a reusable magnetic nanocatalyst (Fe3O4@C@OSO3H) for the Biginelli condensation under solvent-free conditions at 80°C, achieving high yields. tandfonline.comrsc.org Heterogeneous catalysts, such as silicotungstic acid supported on Amberlyst-15, have also proven effective for the Biginelli reaction without solvents. mdpi.com Even natural catalysts like cuttlebone have been successfully employed for the one-pot, multi-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones under solvent-free conditions. scielo.org.mx
| Precursors | Catalyst | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| Acetophenone, Aldehyde, Urea | Sulfamic acid / TMSCl | 70°C | 20-40 min | Moderate to Excellent | researchgate.net |
| Aldehyde, Ethyl Acetoacetate, Urea | Fe3O4@C@OSO3H | 80°C | Not Specified | High | tandfonline.com |
| Aldehyde, β-Ketoester, Urea | Silicotungstic acid / Amberlyst-15 | Not Specified | Not Specified | Good | mdpi.com |
| Aldehyde, Ethyl Acetoacetate, Urea | Cuttlebone | 100°C | 15-45 min | 85-96% | scielo.org.mx |
Eliminating the catalyst from a reaction further enhances its green credentials by avoiding often toxic or expensive metals and simplifying purification. A catalyst- and solvent-free reaction has been described for the synthesis of trisubstituted and tetrasubstituted pyrimidines from enamidines and N,N-dimethylformamide dialkyl acetals. mdpi.com Additionally, a metal-free synthesis of pyrimidinones via the Biginelli reaction has been achieved using aqueous sodium dichloroiodate (NaICl2) under reflux conditions, which demonstrates a move away from traditional metal catalysts. benthamdirect.com
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.gov The synthesis of pyrimidine derivatives from chalcones and urea is a prime example. While conventional heating may require several hours of reflux, microwave-assisted synthesis can be completed in minutes. semanticscholar.org For instance, the condensation of chalcones with urea using a potassium hydroxide solution in ethanol (B145695) under microwave irradiation at 210 W yields pyrimidin-2(1H)-ones in 7-10 minutes with yields ranging from 72-81%, a significant improvement over the 4-hour reflux required by conventional methods which produce lower yields (58-65%). semanticscholar.org This technique has also been successfully applied to the synthesis of 2-amino-4,6-diarylpyrimidines and various other heterocyclic systems, highlighting its broad applicability and efficiency. researchgate.netrsc.org
| Method | Reactants | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|
| Conventional | Chalcone, Urea | KOH, Ethanol, Reflux | 4 hours | 58-65% | semanticscholar.org |
| Microwave-Assisted | Chalcone, Urea | KOH, Ethanol, 210 W | 7-10 minutes | 72-81% | semanticscholar.org |
Regioselective Synthesis and Isomer Control in Pyrimidinone Formation
The formation of pyrimidinones, particularly unsymmetrically substituted ones, often presents challenges in controlling the regiochemical outcome. This control is paramount as the position of substituents dramatically influences the molecule's biological and chemical properties.
Addressing Regioisomeric Challenges in N/O Functionalization during Synthesis
The pyrimidinone core possesses two nucleophilic centers, the nitrogen and oxygen atoms, leading to potential competition between N-functionalization and O-functionalization. This creates a significant challenge in achieving regioselectivity during synthetic modifications, such as alkylation. The formation of either the N-alkylated or O-alkylated product is highly dependent on the reaction conditions.
Recent research has demonstrated a facile, one-step catalyst-free methodology for the regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions. rsc.org This method achieves selectivity towards the O-regioisomer by employing caesium carbonate (Cs2CO3) in dimethylformamide (DMF). rsc.org This approach avoids the need for coupling reagents and has been shown to be effective for a range of substituted pyrimidinones and alkyl halides, producing the desired O-alkylated pyrimidines in high yields (81–91%). rsc.org
The choice of base appears to be crucial for directing the regioselectivity. Density Functional Theory (DFT) studies have indicated that the caesium ion plays a critical role in the selective O-functionalization. rsc.org It is proposed that the in situ formation of a stable oxygen-caesium complex, facilitated by the aromatization of the pyrimidinone ring system, makes the oxygen atom a more favorable site for alkylation. rsc.org The transition state for the formation of the O-regioisomer is found to be more energetically favorable with Cs2CO3 compared to other bases like potassium carbonate (K2CO3). rsc.org The successful O-alkylation was confirmed through single-crystal X-ray analysis of the resulting products. rsc.org
Table 1: Regioselective O-Alkylation of 4,6-Diphenylpyrimidin-2(1H)-one Analogs
| Pyrimidinone Reactant | Alkyl Halide | Product (O-Regioisomer) | Yield (%) | Reference |
|---|---|---|---|---|
| 4,6-Bis(4-methoxyphenyl)pyrimidin-2(1H)-one | Benzyl bromide | 2-(Benzyloxy)-4,6-bis(4-methoxyphenyl)pyrimidine | 91 | rsc.org |
| 4,6-Bis(4-methoxyphenyl)pyrimidin-2(1H)-one | Ethyl bromoacetate | Ethyl 2-((4,6-bis(4-methoxyphenyl)pyrimidin-2-yl)oxy)acetate | 85 | rsc.org |
| 4,6-Diphenylpyrimidin-2(1H)-one | Benzyl bromide | 2-(Benzyloxy)-4,6-diphenylpyrimidine | 88 | rsc.org |
| 4,6-Diphenylpyrimidin-2(1H)-one | Ethyl bromoacetate | Ethyl 2-((4,6-diphenylpyrimidin-2-yl)oxy)acetate | 84 | rsc.org |
Stereochemical Considerations in Dihydropyrimidinone Precursor Synthesis
The synthesis of this compound often proceeds through a dihydropyrimidinone (DHPM) intermediate. The Biginelli reaction, a one-pot three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea), is a cornerstone for synthesizing these DHPM precursors. beilstein-journals.orgnih.govresearchgate.net When unsymmetrical ketones are used, a stereocenter is created at the C4 position of the dihydropyrimidinone ring, introducing stereochemical complexity.
Controlling the stereochemistry in the synthesis of these precursors is an area of active research. The development of catalytic asymmetric versions of the Biginelli reaction allows for the production of enantiomerically enriched dihydropyrimidinones. beilstein-journals.orgnih.gov Chiral Brønsted acids, such as chiral spirocyclic SPINOL-phosphoric acids, have been successfully employed as catalysts in these enantioselective reactions. beilstein-journals.orgnih.govresearchgate.net These catalysts can effectively control the facial selectivity of the initial condensation step, leading to the formation of one enantiomer in excess.
For instance, a one-pot, three-component synthesis of dihydropyrimidinones using a molecular iodine catalyst has been developed, which proceeds with high chemo- and regioselectivity. beilstein-journals.orgnih.govresearchgate.net Furthermore, a catalytic asymmetric version of this reaction was realized using chiral SPINOL-phosphoric acids, providing a direct route to enantiomerically enriched DHPMs. beilstein-journals.orgnih.gov The reaction conditions, including the choice of catalyst, solvent, and temperature, are optimized to maximize both the yield and the enantiomeric excess (ee) of the desired product. researchgate.net
Table 2: Enantioselective Synthesis of Dihydropyrimidinone Precursors
| Aldehyde | Urea Component | Active Methylene Compound | Chiral Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|---|
| Benzaldehyde | Urea | Ethyl acetoacetate | Chiral BINOL phosphoric acid | N/A | 91 | nih.gov |
| Aryl aldehyde | Mono-substituted urea | Alkylaldehyde | Chiral SPINOL-phosphoric acid | Up to 92 | Up to 95 | beilstein-journals.orgresearchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation of 5,6 Diphenyl 1h Pyrimidin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 5,6-diphenyl-1H-pyrimidin-2-one, ¹H and ¹³C NMR spectroscopy, complemented by two-dimensional techniques, offer unambiguous assignment of all proton and carbon signals.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of pyrimidine (B1678525) derivatives provides valuable information about the electronic environment of the protons. In the case of this compound, the spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings and the proton on the pyrimidine ring.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) |
| Aromatic Protons (Phenyl rings) | 7.0 - 8.5 |
| Pyrimidine Ring Proton | Dependent on position |
| NH Proton | Variable, broad singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the carbons of the pyrimidine ring, and the carbons of the two phenyl groups.
Based on data from related structures like 2,4-diphenyl-6-(p-tolyl)pyrimidine, the pyrimidine ring carbons are expected to appear in the range of δ 110-165 ppm. nih.gov The carbonyl carbon (C2) of the pyrimidinone ring is typically observed further downfield, often above δ 150 ppm. The phenyl ring carbons will show a series of signals in the aromatic region (δ 120-140 ppm). For example, in 4,6-diphenyl-pyrimidin-2-ylamine, the pyrimidine C2 and C5 carbons resonate at δ 163.03 and 105.34 ppm, respectively. ajol.info
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| C=O (C2) | > 150 |
| Pyrimidine Ring Carbons (C4, C5, C6) | 110 - 165 |
| Phenyl Ring Carbons | 120 - 140 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H group, the C=O group, C=N and C=C bonds, and aromatic C-H bonds.
While a specific spectrum for this compound is not available, data from related pyrimidinone compounds can provide expected absorption regions. rsc.orgacs.orgnih.gov A strong absorption band for the carbonyl (C=O) stretching vibration is expected in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the pyrimidinone ring should appear as a broad band in the range of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the aromatic and pyrimidine rings will likely appear in the 1400-1600 cm⁻¹ region. For instance, in a series of 2-amino-4,6-diarylpyrimidines, the N-H stretch was observed between 3194 and 3503 cm⁻¹, and the C=N stretch was seen around 1625 cm⁻¹. ajol.info
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3300 | Medium, Broad |
| Aromatic C-H Stretch | > 3000 | Medium to Weak |
| C=O Stretch | 1650 - 1700 | Strong |
| C=C and C=N Stretches | 1400 - 1600 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺·).
The fragmentation of pyrimidine derivatives often involves the cleavage of the ring and the loss of substituents. nist.gov For this compound, characteristic fragment ions would likely arise from the loss of CO, HCN, and phenyl groups. The fragmentation of aromatic compounds typically shows stable fragment ions corresponding to the phenyl cation (m/z 77) and related structures. While a detailed mass spectrum for the target compound is not available, studies on similar pyrimidine structures have shown complex fragmentation patterns that are diagnostic of the core heterocycle and its substituents. researchgate.net
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment |
| 248 | [M]⁺· (Molecular Ion) |
| 220 | [M - CO]⁺· |
| 171 | [M - C₆H₅]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Although a specific crystal structure for this compound has not been found in the searched literature, X-ray diffraction studies on related pyrimidine derivatives have been reported. nih.gov These studies reveal important structural features such as the planarity of the pyrimidine ring and the orientation of substituent groups. For this compound, a crystal structure would confirm the planarity of the pyrimidinone ring and reveal the torsion angles of the two phenyl groups relative to the central ring. It would also provide insight into the intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, which dictate the crystal packing.
Table 5: Hypothetical Crystallographic Data Parameters for this compound
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or P-1 |
| Unit Cell Dimensions | Dependent on crystal packing |
| Z (molecules per unit cell) | Typically 2 or 4 |
| Hydrogen Bonding | Expected between N-H and C=O groups of adjacent molecules |
Reactivity and Chemical Transformations of the 5,6 Diphenyl 1h Pyrimidin 2 One Core
Electrophilic Aromatic Substitution Reactions on Phenyl Moieties
The two phenyl rings attached to the pyrimidinone core are susceptible to electrophilic aromatic substitution reactions. These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. uci.edumasterorganicchemistry.com The specific position of substitution (ortho, meta, or para) is directed by the existing substituent on the benzene (B151609) ring and the nature of the electrophile. uci.edu Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com
For instance, nitration introduces a nitro group (-NO2) onto the phenyl ring, typically using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com Halogenation, such as bromination or chlorination, can be achieved using the respective halogen in the presence of a Lewis acid catalyst like iron(III) bromide or iron(III) chloride. masterorganicchemistry.comyoutube.com The reactivity of the phenyl rings can be influenced by the electronic nature of the pyrimidinone core.
Nucleophilic Additions and Substitutions on the Pyrimidinone Ring System
The pyrimidinone ring system, being electron-deficient, is prone to nucleophilic attack. Nucleophilic addition reactions can occur at the carbon atoms of the ring, particularly those double-bonded to nitrogen or oxygen. youtube.comyoutube.com These reactions often involve the addition of a nucleophile to a carbonyl group or an imine-like C=N bond, followed by protonation to yield a stable product. youtube.comyoutube.com
Nucleophilic substitution reactions on the pyrimidinone ring are also possible, especially if a good leaving group is present. For example, a halogen atom attached to the ring can be displaced by a variety of nucleophiles. The regioselectivity of these reactions, determining which carbon atom is attacked, is influenced by the electronic environment of the ring and the nature of the attacking nucleophile. stackexchange.com
Regioselective Functionalization of Heteroatoms (N and O)
The nitrogen and oxygen atoms within the 5,6-diphenyl-1H-pyrimidin-2-one core are key sites for functionalization through reactions like alkylation and acylation. The selectivity of these reactions, whether the substituent attaches to the nitrogen (N-functionalization) or the oxygen (O-functionalțion), is a critical aspect of synthesizing specific derivatives.
N-alkylation involves the introduction of an alkyl group onto one of the nitrogen atoms of the pyrimidinone ring. This can be achieved by reacting the parent compound with an alkyl halide in the presence of a base. For example, N-methyl and N-ethyl derivatives of this compound have been synthesized. sigmaaldrich.comsigmaaldrich.com Similarly, N-acylation introduces an acyl group to a nitrogen atom, typically using an acyl chloride or anhydride.
O-alkylation results in the formation of an ether linkage by attaching an alkyl group to the oxygen atom of the pyrimidinone ring. A study has shown that regioselective O-alkylation of 4,6-diphenylpyrimidin-2(1H)-ones can be achieved using cesium carbonate (Cs2CO3) in dimethylformamide (DMF). rsc.org This method yielded a series of O-alkylated products in high yields. O-acylation, the introduction of an acyl group to the oxygen, can also be performed under specific conditions.
The selectivity between N- and O-functionalization is influenced by several factors, including the choice of base, solvent, and the nature of the electrophile.
Base: The choice of base can significantly direct the reaction towards either N- or O-alkylation. For instance, using potassium carbonate (K2CO3) in the alkylation of a similar pyrimidinone derivative with propargyl bromide resulted in a mixture of N- and O-alkylated products. rsc.org In contrast, employing cesium carbonate (Cs2CO3) favored the formation of the O-alkylated product. rsc.org The use of other bases like sodium carbonate, sodium bicarbonate, and potassium tert-butoxide also led to varying ratios of N- and O-alkylated products. rsc.org
Solvent: The solvent can influence the reaction's regioselectivity by affecting the solubility of the reactants and the stability of the transition states. Dimethylformamide (DMF) has been used as a solvent in several studies on the functionalization of pyrimidinones (B12756618). rsc.org
The interplay of these factors allows for the controlled synthesis of either N- or O-functionalized derivatives of this compound.
Table 1: Regioselective Functionalization of Pyrimidinones
| Reagents | Product Type | Yield (%) | Reference |
|---|---|---|---|
| Propargyl bromide, K2CO3, DMF | O-alkylated and N-alkylated | 58 (O), 42 (N) | rsc.org |
| Various alkyl halides, Cs2CO3, DMF | O-alkylated | 81-91 | rsc.org |
Cycloaddition Reactions and Annulation Strategies Involving the Pyrimidinone Ring
The pyrimidinone ring can participate in cycloaddition reactions, which are powerful methods for constructing more complex heterocyclic systems. nih.govlibretexts.org These reactions involve the formation of a new ring by the concerted or stepwise combination of two or more unsaturated molecules. libretexts.org For instance, the double bond within the pyrimidinone ring could potentially act as a dienophile in a Diels-Alder reaction. mdpi.com
Annulation strategies involve the fusion of a new ring onto the existing pyrimidinone scaffold. This can be achieved through intramolecular reactions where a functional group on a side chain reacts with the pyrimidinone ring. For example, a study on functionalized N-propagyl-amino-pyrimidinones demonstrated a regioselective 6-exo-dig iodo/bromo cyclization to form functionalized pteridines. nih.gov These strategies open avenues for the synthesis of novel polycyclic compounds with potential biological activities.
Derivatization at C-5 and C-6 Positions (beyond initial diphenyl substitution)
Further functionalization of the this compound core, specifically at the C-5 and C-6 phenyl rings, is primarily achieved through the synthesis of the pyrimidine (B1678525) ring from appropriately substituted precursors rather than by direct electrophilic substitution on the pre-formed diarylpyrimidinone. This synthetic strategy allows for the introduction of a wide variety of functional groups onto the phenyl rings, thereby enabling the systematic exploration of structure-activity relationships for various applications. The most common methods involve the cyclocondensation of a substituted 1,2-dicarbonyl compound (a benzil (B1666583) derivative) with urea (B33335) or a related species.
The general synthetic approach involves the reaction of a 1,2-diaryl-1,2-ethanedione (a substituted benzil) with urea in the presence of a base. This reaction proceeds via a cyclocondensation mechanism to yield the corresponding 5,6-diaryl-1H-pyrimidin-2-one. By starting with benzils that already contain the desired substituents on the phenyl rings, a diverse array of derivatives can be prepared. This method offers a convergent and efficient route to these compounds.
For example, the synthesis of 2-amino-4,6-diarylpyrimidines has been accomplished by the condensation of substituted chalcones with guanidine (B92328). ptfarm.plajol.info This highlights a common pathway where the C-4 and C-6 diaryl substitution pattern is established prior to the formation of the pyrimidine ring. While this produces a 2-aminopyrimidine (B69317) rather than a 2-pyrimidinone, the underlying principle of using pre-functionalized precursors is the same.
The following table summarizes the synthesis of various 5,6-diaryl-1H-pyrimidin-2-one analogs and related compounds, illustrating the use of substituted precursors to achieve derivatization at the C-5 and C-6 phenyl rings.
| Compound Name | Precursor 1 | Precursor 2 | Resulting Substituents (C-5/C-6 Phenyl Rings) | Reference |
| 4-(4-Chlorophenyl)-6-(4-methylphenyl)-2-aminopyrimidine | 3-(4-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one | Guanidine hydrochloride | 4-Chlorophenyl and 4-Methylphenyl | ptfarm.pl |
| 4-(4-Nitrophenyl)-6-phenylpyrimidin-2-ylamine | 1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one | Guanidine carbonate | 4-Nitrophenyl and Phenyl | ajol.info |
| 4-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-ylamine | 1-Phenyl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | Guanidine carbonate | Phenyl and 3,4,5-Trimethoxyphenyl | ajol.info |
| 5,5-Diphenylhydantoin | Benzil | Urea | Diphenyl (at C-5) | researchgate.net |
The electronic effects of the substituents on the benzil precursor can influence the course of the cyclocondensation reaction with urea. researchgate.netias.ac.in While the primary reaction leads to the formation of the pyrimidinone ring, side reactions such as benzilic acid rearrangement can occur, particularly under strong basic conditions. researchgate.netias.ac.in The choice of reaction conditions is therefore crucial to maximize the yield of the desired 5,6-diaryl-1H-pyrimidin-2-one derivative.
Computational and Theoretical Investigations of 5,6 Diphenyl 1h Pyrimidin 2 One
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to pyrimidine (B1678525) derivatives to understand their fundamental properties. nih.govresearchgate.net
Molecular Geometry Optimization and Conformational Analysis
Computational techniques, particularly those based on machine learning like Gradient-Enhanced Kriging (GEK), have been implemented for optimizing molecular geometries. chemrxiv.org These methods are advantageous over conventional approaches as they can handle multiple stationary points on the potential energy surface and converge smoothly to the exact model. chemrxiv.org For molecules like 5,6-diphenyl-1H-pyrimidin-2-one, with its phenyl rings, conformational analysis is key to understanding its three-dimensional structure and how that influences its interactions. The pyrimidine core in related structures is known to maintain a robust conformation, while significant variations can occur in the side chains and functional groups. researchgate.net
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Molecular Reactivity Indices
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgnih.gov The energy gap between the HOMO and LUMO is a critical parameter that helps determine a molecule's kinetic stability, chemical reactivity, and electrical transport properties. nih.govemerginginvestigators.org
A molecule with a small HOMO-LUMO gap is generally more reactive and is considered a "soft" molecule, while a larger gap indicates higher kinetic stability and lower chemical reactivity. nih.gov The HOMO is associated with the ability to donate electrons (nucleophilicity), and the LUMO is associated with the ability to accept electrons (electrophilicity). libretexts.org For pyrimidine derivatives, DFT calculations are commonly used to determine these orbital energies and predict reactivity. researchgate.netirjweb.com The energy gap for many nitrogen-based drugs falls within the range of 3.5-4.5 eV, suggesting a balance of stability and reactivity. emerginginvestigators.org
Table 1: Frontier Molecular Orbital (FMO) Parameters
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of a molecule. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of a molecule. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). researchgate.net For pyrimidine-based compounds, MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding, which are crucial for their biological activity and crystal packing. researchgate.netrsc.org The negative potential regions are often located around electronegative atoms like oxygen and nitrogen, while positive potentials are typically found around hydrogen atoms. researchgate.net
Quantum Chemical Calculations for Thermodynamic and Kinetic Parameters
Quantum chemical calculations are employed to determine various thermodynamic and kinetic parameters that govern the behavior of molecules. nih.govresearchgate.net These calculations can predict the stability of different isomers and conformations. For instance, in a study of pyrimidoquinoline derivatives, it was found through MM2 calculations that the pyrimidine skeleton was thermodynamically more stable than its oxazine (B8389632) isomer. nih.gov Such calculations provide insights into reaction mechanisms and the feasibility of synthetic routes.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are also instrumental in predicting spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures. elsevierpure.comnih.gov
Computational NMR Chemical Shift Prediction
Table 2: List of Compounds Mentioned
| Compound Name | |
|---|---|
| This compound | |
| 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | nih.gov |
| 6-phenyl-5,6-dihydropyrimidin-2(1H)-one | idosi.org |
| 5-(4,6-Diphenyl-pyrimidin-2-yl)-1,2,4-triazolin-3-thione | nih.gov |
| 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | researchgate.net |
| N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine | irjweb.com |
| 4,6-diphenyl-3,4-dihydro-1H-pyrimidin-2-one | chemsrc.com |
| 5,6-dihydro pyrimidin-2(1H)-thione | researchgate.net |
| Pyrimidin-2-ol | nih.gov |
| 2-Pyrimidone | nih.gov |
| 2-Hydroxypyrimidine | nih.gov |
| 1H-Pyrimidin-2-one | nih.gov |
Vibrational Frequency Analysis (IR/Raman)
A detailed experimental and computational analysis of the vibrational frequencies for this compound, including assignments for IR and Raman spectra, is not extensively documented in readily available research.
While computational methods such as Density Functional Theory (DFT) are commonly used to predict and analyze the vibrational spectra of heterocyclic compounds, specific studies providing a full assignment of the vibrational modes for this compound are not prevalent. Such analyses have been performed on structurally related molecules. For instance, a study on 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one involved synthesizing the compound and characterizing it with FT-IR spectroscopy, complemented by DFT calculations at the B3LYP/6-311++G(d,p) level to compute optimized geometrical parameters and vibrational frequencies. physchemres.org Similarly, detailed vibrational analyses using HF and DFT methods have been reported for other related structures like 3-methyl-2,6-diphenyl piperidin-4-one, where experimental FT-IR and FT-Raman spectra were compared against theoretical calculations. researchgate.net However, these findings are specific to the studied analogues and cannot be directly extrapolated to this compound.
Without dedicated studies, a data table of assigned vibrational frequencies for this compound cannot be compiled.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling studies that specifically elucidate the reaction mechanism for the synthesis or subsequent reactions of this compound are not widely available in the reviewed literature.
The synthesis of pyrimidine derivatives often involves multicomponent reactions, such as the Biginelli reaction. ijcce.ac.irmdpi.com Computational studies using DFT have been employed to investigate the mechanisms of these reactions for various pyrimidine derivatives. ijcce.ac.irresearchgate.net For example, the mechanism of the Biginelli reaction has been explored, with different pathways proposed and computationally investigated to understand the roles of intermediates and catalysts. ijcce.ac.ir Mechanistic studies on the cycloaddition reactions of other nitrogen-containing heterocycles have also been conducted using DFT to analyze reaction channels and transition states. researchgate.net
These studies provide a general framework for how the formation of pyrimidine rings can be modeled. However, a specific computational investigation detailing the reaction coordinates, transition state energies, and intermediates for the formation of this compound has not been identified.
Applications of 5,6 Diphenyl 1h Pyrimidin 2 One and Its Derivatives in Chemical Sciences
Role as Synthetic Intermediates for Complex Heterocyclic Architectures
The inherent reactivity of the pyrimidine (B1678525) core in 5,6-diphenyl-1H-pyrimidin-2-one and its analogues allows for its elaboration into a variety of fused and polyheterocyclic systems. These transformations are crucial for accessing novel chemical entities with potential applications in medicinal chemistry and material science.
The pyrimidine ring is a versatile precursor for constructing fused heterocyclic systems. Through strategic functionalization, derivatives of this compound can be cyclized to form bicyclic and polycyclic structures such as pyrazolo[1,5-a]pyrimidines and thiazolo[3,2-a]pyrimidines. These fused systems are of significant interest due to their prevalence in biologically active molecules. tsijournals.com
One specific example involves the synthesis of thiazolo[3,2-b]-1,2,4-triazole systems. Starting from 4,6-diphenyl-pyrimidin-2-carboxyl chloride, a closely related derivative, reaction with thiosemicarbazide (B42300) yields an acylthiosemicarbazide intermediate. Base-catalyzed cyclization of this intermediate affords 5-(4,6-diphenyl-pyrimidin-2-yl)-1,2,4-triazolin-3-thione. nih.gov This triazole-thione can be further elaborated. Alkylation with chloroacetic acid produces an S-carboxymethyl derivative, which upon heating with acetic anhydride, cyclizes to form 6-(4,6-diphenyl-pyrimidin-2-yl)thiazolo[3,2-b]-1,2,4-triazol-3(2H)-one, a fused thiazolo-triazolo-pyrimidine system. nih.gov
While direct synthesis from this compound is not extensively detailed, the general strategies for forming pyrazolo-fused pyrimidines often involve the condensation of a β-dicarbonyl compound with a 5-aminopyrazole. tsijournals.com Furthermore, pyrazolo[1,5-a]pyrimidines can serve as strategic intermediates for creating more complex structures like pyrazolo[5,1-b]purines. researchgate.netnih.gov This is achieved through a palladium-catalyzed reductive cleavage of an azo group on the pyrazolo[1,5-a]pyrimidine (B1248293) ring to generate a 1,2-diamine, which can then be cyclized with orthoesters. nih.gov
Table 1: Synthesis of a Fused Thiazolo-Triazolo-Pyrimidine System
| Starting Material | Reagents | Intermediate/Product | Reference |
|---|---|---|---|
| 4,6-Diphenyl-pyrimidin-2-carboxyl chloride | Thiosemicarbazide | 5-(4,6-Diphenyl-pyrimidin-2-yl)-1,2,4-triazolin-3-thione | nih.gov |
| 5-(4,6-Diphenyl-pyrimidin-2-yl)-1,2,4-triazolin-3-thione | 1. Chloroacetic acid 2. Acetic anhydride/Heat | 6-(4,6-Diphenyl-pyrimidin-2-yl)thiazolo[3,2-b]-1,2,4-triazol-3(2H)-one | nih.gov |
The utility of diphenyl-pyrimidine derivatives extends to the synthesis of intricate polyheterocyclic compounds, which are molecular frameworks containing multiple fused ring systems. These complex structures are often targeted for their unique three-dimensional shapes and potential biological activities.
Building on the chemistry described above, the fused 6-(4,6-diphenyl-pyrimidin-2-yl)thiazolo[3,2-b]-1,2,4-triazol-3(2H)-one is a prime example of a polyheterocyclic system derived from a diphenyl-pyrimidine core. nih.gov This compound can be further functionalized by condensation with aromatic aldehydes to yield 2-arylidene derivatives, expanding the structural diversity of the polyheterocyclic scaffold. nih.gov
Another relevant synthetic pathway starts with 5,6-diphenyl-3-hydrazino-1,2,4-triazine. This precursor is used to construct a variety of polyfused heterocycles. For instance, reaction with specific reagents can lead to the formation of pyrazolo[5,4,3-kl]pyrimido[4,3-d]pyrimidine and dipyrazolo[1,5-a:3',4'-d]pyrimidine. nih.gov Further reaction of the dipyrazolopyrimidine with methyl anthranilate can furnish a complex tetraheterocyclic compound. nih.gov These examples underscore the role of the diphenyl-substituted heterocyclic motif as a foundational element for building elaborate, multi-ring systems. nih.govnih.govresearchgate.netresearchgate.net
Table 2: Examples of Polyheterocyclic Systems Synthesized from Diphenyl-Substituted Precursors
| Precursor | Key Reaction | Resulting Polyheterocyclic System | Reference |
|---|---|---|---|
| 5-(4,6-Diphenyl-pyrimidin-2-yl)-1,2,4-triazolin-3-thione | Alkylation and cyclization | 6-(4,6-Diphenyl-pyrimidin-2-yl)thiazolo[3,2-b]-1,2,4-triazol-3(2H)-one | nih.gov |
| 5-Amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile | Reaction with thiourea (B124793), then benzoyl chloride | Pyrazolo[5,4,3-kl]pyrimido[4,3-d]pyrimidine | nih.gov |
| 1-(5,6-Diphenyl-1,2,4-triazin-3-yl)-4-cyano-5-aminopyrazole derivative | Reaction with hydrazine (B178648) hydrate | Dipyrazolo[1,5-a:3',4'-d]pyrimidine | nih.gov |
Development of Novel Organic Materials and Ligands
Derivatives of this compound are being investigated for their potential in materials science, particularly in the field of optics and coordination chemistry. The rigid, aromatic nature of the scaffold, combined with the electronic properties imparted by the diphenyl substitution, makes it an attractive candidate for creating functional organic materials.
Recent research has focused on the synthesis of 4,6-di(phenyl)pyrimidin-2-amine derivatives as novel fluorophores. researchgate.net By varying the aryl substituents, the absorption, emission, and bandgap values of these materials can be tuned. These compounds have demonstrated significant absolute quantum yields in both solution and thin-film states, highlighting their potential for use in optical and electronic devices. researchgate.net
Furthermore, the general class of substituted bipyridines and pyrimidines has been explored for the development of ligands capable of coordinating with metal ions to form complexes. For example, phosphine-derivatized bipyridine ligands have been designed to selectively bind two different metal centers, creating heterobimetallic complexes. nih.gov This approach relies on having distinct donor sites within the same molecule. While not starting directly from this compound, this principle illustrates how the pyrimidine framework can be functionalized to act as a scaffold for constructing complex metal-organic assemblies. nih.gov The design of such ligands is crucial for applications in catalysis and the development of photoactive materials.
Applications in Catalysis or Supramolecular Chemistry
While the direct application of this compound as a catalyst is not widely reported, its derivatives and related structures play a role in the broader fields of catalysis and supramolecular chemistry. The focus is often on how these molecules interact with each other and with other chemical species to form organized assemblies or to influence chemical reactions.
In the realm of catalysis, pyrimidine derivatives are more commonly the target products of catalyzed reactions rather than the catalysts themselves. For instance, various hybrid catalysts, including metal-based and organocatalysts, have been developed for the efficient synthesis of fused pyrimidine systems like pyrano[2,3-d]pyrimidines. acs.orgnih.gov
In supramolecular chemistry, which studies chemical systems composed of a discrete number of molecules, pyrimidine derivatives are of interest for their ability to form ordered structures through non-covalent interactions like hydrogen bonding and π–π stacking. Research on pyrimidine-sulfonylurea herbicides, for example, has utilized techniques like Hirshfeld surface analysis to understand their crystalline supramolecular arrangements. nih.gov These studies provide insight into how intermolecular interactions are influenced by different substituent groups on the pyrimidine ring. nih.gov Similarly, the supramolecular assembly of polycyclic pyrimidoazepine derivatives has been investigated, revealing how these molecules organize in the solid state. nih.gov Such research is fundamental to crystal engineering and the design of new materials with specific solid-state properties.
Conclusion and Future Perspectives
Summary of Key Research Advances Regarding 5,6-Diphenyl-1H-Pyrimidin-2-one and its Closely Related Structures
Research surrounding this compound and its analogues has yielded several noteworthy advancements. A significant breakthrough has been the development of a facile, one-step, catalyst-free methodology for the regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones. rsc.org This method, which utilizes caesium carbonate in DMF, provides a high degree of selectivity for the O-alkylated product over the N-alkylated isomer, a long-standing challenge in pyrimidinone chemistry. rsc.org The success of this regioselective synthesis opens new avenues for creating diverse libraries of pyrimidine (B1678525) derivatives. rsc.org
In the realm of medicinal chemistry, pyrimidinone scaffolds are at the heart of new therapeutic agents. For instance, derivatives of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione have been designed and synthesized as potent and selective inhibitors of human microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). nih.govnih.govresearchgate.net This enzyme is a key target for developing next-generation anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs and COX-2 inhibitors. nih.govnih.gov Furthermore, the chemical utility of the diphenyl-pyrimidine scaffold has been demonstrated through the synthesis of complex heterocyclic systems, such as 5-(4,6-diphenyl-pyrimidin-2-yl)-1,2,4-triazolin-3-thione and its derivatives, some of which exhibit weak anti-inflammatory activity. nih.govresearchgate.net
The fundamental understanding of pyrimidinone chemistry has also advanced. Studies on the hydrogen bonding patterns in pyrimidinones (B12756618) have revealed a strong tendency to form dimers via N-H···O interactions, which persist from solution to the solid crystalline state. acs.org This insight is crucial for understanding the molecule's interactions with biological targets and for designing new materials with specific self-assembly properties. acs.org
Identification of Remaining Challenges and Knowledge Gaps in Pyrimidinone Chemistry
Despite the progress, several challenges and knowledge gaps persist in the field of pyrimidinone chemistry. The development of highly efficient and stereoselective synthetic methods remains a priority. While one-pot multicomponent reactions using hybrid catalysts have shown promise for structurally related compounds like pyrano[2,3-d]pyrimidines, their application to a broader range of substituted pyrimidinones, including this compound, needs further exploration. nih.govacs.org
A significant challenge in the medicinal chemistry of pyrimidines is the emergence of drug resistance in pathogens. nih.gov This necessitates the continuous discovery of new pyrimidine-based drugs with novel mechanisms of action. A deeper understanding of the structure-activity relationships (SAR) is required to design more potent and selective inhibitors for various biological targets. For many of the synthesized derivatives, the exact molecular targets and mechanisms of action are not fully elucidated.
Furthermore, there is a knowledge gap in the application of this compound and its derivatives in materials science. While the potential for these compounds in electronic applications and as building blocks for complex supramolecular structures has been suggested, this area remains largely unexplored. nih.gov The photophysical and electronic properties of this specific scaffold are not well-documented.
Promising Avenues for Future Academic Research on this compound and its Chemical Utility
The future of research on this compound and its derivatives is rich with possibilities. A major focus should be on the continued development of novel synthetic methodologies. This includes the exploration of new catalytic systems, such as organocatalysts and nanocatalysts, to improve reaction efficiency, selectivity, and sustainability. nih.govacs.org The expansion of solid-phase synthesis techniques could also accelerate the generation of diverse pyrimidinone libraries for high-throughput screening. arkat-usa.org
In medicinal chemistry, future research should target new and challenging diseases. The anti-inflammatory potential demonstrated by related structures warrants further investigation into other inflammatory and autoimmune disorders. nih.govnih.govnih.gov Moreover, the pyrimidine scaffold is a known privileged structure in oncology, and the synthesis of novel this compound derivatives as potential anticancer agents is a promising direction. nih.govnih.gov The development of dual-target inhibitors, which can simultaneously modulate multiple pathways in a disease, represents another exciting frontier. researchgate.net
The exploration of this compound class in materials science is a largely untapped area with significant potential. Research into the photoluminescent, liquid crystalline, and electronic properties of this compound and its polymers or co-crystals could lead to the development of novel organic light-emitting diodes (OLEDs), sensors, or other functional materials. The predictable hydrogen bonding and potential for π-π stacking make these compounds interesting candidates for the design of self-assembling nanomaterials. acs.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5,6-diphenyl-1H-pyrimidin-2-one, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via condensation reactions. For example, reacting substituted acetophenones with urea or thiourea derivatives under acidic or basic conditions. Ethanol crystallization is a common purification step, as demonstrated in pyrimidinone derivatives . Intermediate characterization employs nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to confirm structural integrity.
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- 1H/13C NMR : Assigns proton and carbon environments, confirming substitution patterns (e.g., phenyl groups at positions 5 and 6).
- IR Spectroscopy : Validates the presence of carbonyl (C=O) and NH groups.
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.
- X-ray Crystallography (if applicable): Resolves crystal structure and confirms stereochemistry .
Q. What solvent systems are effective for recrystallizing this compound?
- Methodology : Ethanol, methanol, or mixed solvents (e.g., ethanol/water) are commonly used. Solvent polarity and solubility parameters must be optimized to balance yield and purity. Thermal stability tests (e.g., differential scanning calorimetry) ensure no degradation during recrystallization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst concentration).
- Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl₂) or organocatalysts for enhancing cyclization efficiency.
- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress and identify bottlenecks .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodology :
- Data Triangulation : Cross-validate results using multiple assays (e.g., antimicrobial disk diffusion vs. microbroth dilution).
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., electron-withdrawing groups on phenyl rings) to isolate contributing factors.
- Reproducibility Protocols : Standardize cell lines, incubation times, and control compounds across labs .
Q. How do computational methods aid in predicting the reactivity of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to guide experimental design.
- ADMET Profiling : Use tools like SwissADME to estimate pharmacokinetic properties early in drug discovery .
Q. What experimental designs validate the stability of this compound under physiological conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to heat, light, and pH extremes (e.g., 0.1M HCl/NaOH) to identify degradation products via LC-MS.
- Plasma Stability Assays : Incubate with human plasma and monitor half-life using HPLC.
- Accelerated Stability Testing : Store under ICH guidelines (25°C/60% RH) and analyze physicochemical changes over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
